molecular formula C19H20N2O5 B5488911 3-(3,4-dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5488911
M. Wt: 356.4 g/mol
InChI Key: PNDZMKGAZPUNES-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxybenzyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole” is an organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains two phenyl rings, each of which is substituted with two methoxy groups (-OCH3), and a benzyl group, which is a phenyl ring attached to a methylene (-CH2-) group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the methoxy-substituted phenyl rings, and the benzyl group. The electron-donating methoxy groups could potentially influence the electronic properties of the molecule, and the steric bulk of the benzyl group could influence its conformational properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing oxadiazole ring. It could potentially undergo reactions such as demethylation or nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methoxy groups and the polarizable aromatic rings could influence its solubility, boiling point, and melting point .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of oxadiazole-containing compounds is an active area of research in medicinal chemistry, and this compound could potentially be of interest for the development of new drugs or bioactive compounds .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-22-14-7-5-12(9-16(14)24-3)10-18-20-19(26-21-18)13-6-8-15(23-2)17(11-13)25-4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDZMKGAZPUNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NOC(=N2)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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